molecular formula C11H15NS B14759879 2-(p-Tolyl)-2-methylthiazolidine CAS No. 773-55-7

2-(p-Tolyl)-2-methylthiazolidine

Cat. No.: B14759879
CAS No.: 773-55-7
M. Wt: 193.31 g/mol
InChI Key: GFMLJKIPRVCWSE-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2-methylthiazolidine is an organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The presence of the p-tolyl group (a benzene ring substituted with a methyl group) and a methyl group on the thiazolidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2-methylthiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolyl isothiocyanate with 2-amino-2-methylpropanol under mild conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2-methylthiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(p-Tolyl)-2-methylthiazolidine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2-methylthiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)-2-methylthiazolidine-4-one: A derivative with a carbonyl group at the 4-position.

    This compound-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.

    This compound-4-thione: A derivative with a thione group at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

773-55-7

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-methyl-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C11H15NS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3

InChI Key

GFMLJKIPRVCWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(NCCS2)C

Origin of Product

United States

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